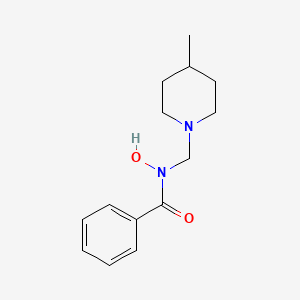
Benzohydroxamic acid, N-(4-methylpiperidino)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzohydroxamic acid, N-(4-methylpiperidino)methyl- is a chemical compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to form stable complexes with metal ions, making them useful in various applications, including medicinal chemistry and industrial processes. This compound, in particular, features a benzohydroxamic acid moiety linked to a 4-methylpiperidine group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, N-(4-methylpiperidino)methyl- typically involves the reaction of benzohydroxamic acid with 4-methylpiperidine under controlled conditions. The reaction can be carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as a base (e.g., sodium hydroxide). The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzohydroxamic acid, N-(4-methylpiperidino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amides.
Wissenschaftliche Forschungsanwendungen
Benzohydroxamic acid, N-(4-methylpiperidino)methyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs).
Industry: It is used in the flotation of rare earth minerals and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Benzohydroxamic acid, N-(4-methylpiperidino)methyl- involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic metal ion. This inhibition can lead to various biological effects, such as the induction of cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzohydroxamic acid: Lacks the 4-methylpiperidine group but shares the hydroxamic acid moiety.
N-Methylbenzohydroxamic acid: Similar structure but with a methyl group instead of the 4-methylpiperidine group.
4-Methylpiperidine: Contains the piperidine ring but lacks the benzohydroxamic acid moiety.
Uniqueness
Benzohydroxamic acid, N-(4-methylpiperidino)methyl- is unique due to the presence of both the benzohydroxamic acid and 4-methylpiperidine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
40890-87-7 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
N-hydroxy-N-[(4-methylpiperidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-12-7-9-15(10-8-12)11-16(18)14(17)13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3 |
InChI-Schlüssel |
VAKFZSOHLDMRCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)CN(C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)





![N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14651657.png)

![Butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14651672.png)



